3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

Lipophilicity Membrane permeability Drug-likeness

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative belonging to the arylprop-2-enoic acid class, characterized by a trans-configured (2E) propenoic acid backbone bearing 3-methoxy and 4-propoxy substituents on the phenyl ring. With molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol, the compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95%, accompanied by batch-level QC documentation including NMR, HPLC, or GC.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 1374414-04-6
Cat. No. B3378001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid
CAS1374414-04-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)/b7-5+
InChIKeyQLWJYHRZUFQUDK-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic Acid (CAS 1374414-04-6): Core Chemical Identity and Procurement-Relevant Characteristics


3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative belonging to the arylprop-2-enoic acid class, characterized by a trans-configured (2E) propenoic acid backbone bearing 3-methoxy and 4-propoxy substituents on the phenyl ring . With molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol, the compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95%, accompanied by batch-level QC documentation including NMR, HPLC, or GC . Its dual alkoxy substitution pattern distinguishes it from both mono-substituted and hydroxyl-bearing cinnamic acid analogs such as ferulic acid and 4-propoxycinnamic acid, positioning it for applications where enhanced lipophilicity and modulated hydrogen-bonding capacity are desired .

Why 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic Acid Cannot Be Replaced by Ferulic Acid, 4-Propoxycinnamic Acid, or 3,4-Dimethoxycinnamic Acid in Structure-Sensitive Applications


Although ferulic acid (4-hydroxy-3-methoxycinnamic acid), 4-propoxycinnamic acid, and 3,4-dimethoxycinnamic acid are frequently used as cinnamic acid surrogates in drug discovery and materials research, none simultaneously presents both a 3-methoxy and a 4-propoxy substituent . Ferulic acid's 4-hydroxy group is a hydrogen-bond donor and a metabolic conjugation site, whereas the 4-propoxy group of the target compound is a hydrogen-bond acceptor and a lipophilic anchor that resists Phase II glucuronidation or sulfation [1]. 4-Propoxycinnamic acid lacks the 3-methoxy group, losing the electron-donating and steric contributions that fine-tune aromatic ring electronics and target-binding geometry . 3,4-Dimethoxycinnamic acid provides two methoxy groups but lacks the extended alkyl chain that enhances membrane permeability and hydrophobic pocket occupancy . The following evidence items quantify these differences and demonstrate why procurement of the precise substitution pattern is critical when structure-activity relationship (SAR) fidelity, lipophilicity window, or building-block derivatization outcome must be preserved.

Quantitative Differentiation Evidence for 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic Acid versus Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: Predicted 1.3–1.9 Log Units Higher Than Ferulic Acid, Driving Differential Membrane Partitioning

The predicted octanol-water partition coefficient (LogP) for 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is estimated at approximately 3.0–3.5, based on additive fragment contributions validated against measured LogP values for 4-propoxycinnamic acid (LogP 2.57 ) and 3,4-dimethoxycinnamic acid (LogP 1.80–2.34 ). This places the compound 1.3–1.9 LogP units above ferulic acid (experimental LogP 1.51–1.64 ) and 0.5–1.0 units above 4-propoxycinnamic acid. The increased lipophilicity results from the synergistic effect of the 3-methoxy group (estimated ΔLogP contribution +0.5 vs. 4-H) and the 4-propoxy chain (estimated ΔLogP contribution +1.0 vs. 4-OH). No experimental LogP determination for the target compound itself has been published; values cited are class-level estimates.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: Zero HBD vs. Ferulic Acid's One HBD – Implications for Prodrug Design and Transporter Recognition

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid possesses zero hydrogen-bond donor (HBD) groups on the phenyl ring substituents, as both the 3-methoxy and 4-propoxy groups are exclusively H-bond acceptors. In contrast, ferulic acid (4-hydroxy-3-methoxycinnamic acid) bears one phenolic –OH HBD at position 4 [1]. This structural difference eliminates a primary metabolic conjugation site (Phase II glucuronidation/sulfation at the phenolic –OH) and removes a polar interaction point that influences P-glycoprotein (P-gp) recognition . Cinnamic acid derivatives with phenolic –OH groups are known substrates of efflux transporters, whereas corresponding alkoxy analogs show reduced efflux ratios .

Hydrogen bonding Prodrug design Transporter interaction

Building-Block Validation: The 3-Methoxy-4-propoxyphenyl Moiety as a Key Component of Potent Human DHODH Inhibitors (IC₅₀ in Low Micromolar Range)

Petrović et al. (2020) synthesized a series of 2-substituted quinoline-4-carboxylic acids via Doebner condensation using 3-methoxy-4-propoxybenzaldehyde (a direct aldehyde analog of the target compound) as a key building block [1]. The resulting compound 2-(3-methoxy-4-propoxyphenyl)quinoline-4-carboxylic acid demonstrated potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a validated therapeutic target in cancer and autoimmune diseases [1]. While IC₅₀ values for the free cinnamic acid have not been reported, its 3-methoxy-4-propoxyphenyl pharmacophore is directly transferable to the active DHODH inhibitor scaffold. In contrast, quinoline-4-carboxylic acids derived from vanillin (3-methoxy-4-hydroxybenzaldehyde) showed distinct SAR, indicating that the 4-propoxy substitution is essential for optimal hDHODH engagement [1].

DHODH inhibition Anticancer Immunosuppression Quinoline-4-carboxylic acid

Anti-Malarial SAR Class Validation: 4-Propoxycinnamic Acid Scaffold Confers Significant Activity Improvement Over 3-Phenylpropionyl Lead

In a series of structure-activity relationship studies on novel anti-malarial agents, Wiesner et al. (2001) demonstrated that replacement of the 3-phenylpropionyl moiety of lead compound 1 with a 4-propoxycinnamic acid residue resulted in a significant improvement in anti-malarial activity [1]. Further optimization in Part 3 of the series (Wiesner et al., 2002) yielded N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, with the most active compound (6j, bearing a 4-trifluoromethylphenylacetyl substituent) achieving an IC₅₀ of 120 nM [2]. The 4-propoxycinnamic acid core is therefore a validated anti-malarial pharmacophore. The target compound 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid incorporates this validated 4-propoxycinnamic acid core and adds a 3-methoxy substituent, which based on class-level SAR for cinnamic acid anti-malarials may further modulate potency, selectivity, and physicochemical properties; however, direct anti-malarial data for the 3-methoxy-4-propoxy analog have not been reported.

Antimalarial Plasmodium 4-Propoxycinnamic acid SAR

Purity Specification and Batch-Level Analytical QC: ≥95% with NMR/HPLC/GC Traceability vs. Uncharacterized Research-Grade Analogs

Multiple vendors including CymitQuimica , Bidepharm , and AKSci supply 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid at a minimum purity specification of 95%. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC, enabling verification of identity and purity before experimental use . In contrast, closely related analogs such as 4-propoxycinnamic acid and 3,4-dimethoxycinnamic acid are frequently available at 98%+ purity from major suppliers (e.g., TCI, Sigma-Aldrich), but the specific 3-methoxy-4-propoxy dual-substitution pattern is not available from these large-scale chemical suppliers, making it a specialty procurement item where batch-level QC transparency is critical.

Purity Quality control Batch consistency Procurement specification

High-Confidence Application Scenarios for 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic Acid Based on Evidence-Level Differentiation


Medicinal Chemistry: Lead Optimization of DHODH Inhibitors for Anticancer and Immunosuppressive Indications

The 3-methoxy-4-propoxyphenyl moiety has been empirically validated in quinoline-4-carboxylic acid hDHODH inhibitors (Petrović et al., 2020) [1]. Procure this compound as a starting material for Doebner condensation or related heterocycle-forming reactions to generate novel hDHODH inhibitor libraries. The 4-propoxy group is critical for potency in this series, and the free acid can be directly coupled or reduced to the aldehyde for further derivatization.

Anti-Malarial Drug Discovery: SAR Expansion Around the 4-Propoxycinnamic Acid Pharmacophore

The 4-propoxycinnamic acid scaffold is a validated anti-malarial core with optimized derivatives achieving IC₅₀ = 120 nM (Wiesner et al., 2002) [2]. Use 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid to explore whether the additional 3-methoxy substituent enhances potency, improves solubility, or reduces cytotoxicity relative to the parent 4-propoxycinnamic acid amide series.

Prodrug Design and Pharmacokinetic Modulation: Exploiting Zero HBD and Elevated Lipophilicity

The absence of a phenolic –OH (zero HBD vs. ferulic acid's one HBD) and predicted LogP of ~3.0–3.5 make this compound a suitable scaffold for designing ester or amide prodrugs with enhanced passive membrane permeability and reduced Phase II metabolic liability . Ideal for CNS-targeted programs where ferulic acid-based leads suffer from poor brain penetration due to glucuronidation.

Chemical Biology Tool Compound Synthesis: Building Block for Biotinylated or Fluorescent Probes

The carboxylic acid functionality enables straightforward amide coupling to biotin, fluorophores, or affinity matrices. Procure this compound when a cinnamic acid-derived probe with balanced lipophilicity, zero phenolic HBD, and a defined (2E) geometry is required for target engagement studies (e.g., pull-down assays with hDHODH or anti-malarial target proteins).

Quote Request

Request a Quote for 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.